molecular formula C18H18N2O3 B2550023 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-88-9

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2550023
CAS RN: 922130-88-9
M. Wt: 310.353
InChI Key: CUZODFZBPBRPDE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines and their derivatives were synthesized and tested for antitumor activity. Compounds such as trimethoxy‐5,6‐dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential antitumor applications Ambros et al., 1988.

Structural Aspects and Fluorescence Properties

The structural aspects of two amide-containing isoquinoline derivatives were studied, revealing their potential to form gels or crystalline salts with mineral acids. These compounds also exhibited strong fluorescence, particularly when forming host–guest complexes, which could be utilized in fluorescence-based applications Karmakar et al., 2007.

Cyclization Reactions and Synthetic Efficiency

N,O-Bis(trimethylsilyl)acetamide-mediated cyclization was employed to synthesize 4-quinolones, demonstrating an efficient method for producing 1-alkyl/aryl 3-carboxylates and 3-nitriles. This approach offers new synthetic possibilities and improved cost efficiency for the production of quinolone derivatives Píša & Rádl, 2016.

Metabolism of Chloroacetamide Herbicides

The metabolism of chloroacetamide herbicides and their transformation into potential carcinogenic metabolites were studied in human and rat liver microsomes. This research highlights the enzymatic pathways involved in the metabolism of these compounds, which is crucial for understanding their biotransformation and potential toxicological effects Coleman et al., 2000.

Reactions and Synthesis of New Compounds

The synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines was achieved through various reactions, demonstrating the versatility of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione as a precursor for generating a wide range of compounds with potential biological activities Al-Taifi et al., 2016.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-6-2-12(3-7-15)10-18(22)19-14-5-8-16-13(11-14)4-9-17(21)20-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZODFZBPBRPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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